Comparative In Vitro CCR5 Antagonism: 3,5-Difluoro vs. Unsubstituted Phenoxy Pyrrolidines
Preliminary pharmacological screening indicates that 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride can function as a CCR5 antagonist [1]. This is a class-level inference differentiating it from many pyrrolidine analogs lacking this specific biological annotation. While direct quantitative data for this exact compound in a CCR5 assay is not available in the public domain, a structurally related 5-oxopyrrolidine-3-carboxamide CCR5 antagonist exhibited an IC50 of 1.9 μM in a [125I]RANTES binding assay using CCR5-expressing CHO cells [2]. The presence of the difluorophenoxy group in the target compound is hypothesized to be a key structural determinant for this activity class.
| Evidence Dimension | CCR5 Antagonism Activity |
|---|---|
| Target Compound Data | Qualitatively identified as a CCR5 antagonist [1] |
| Comparator Or Baseline | 5-oxopyrrolidine-3-carboxamide derivative (IC50 = 1.9 μM) [2] |
| Quantified Difference | Not quantifiable for the target compound; the comparator provides a benchmark for the activity class. |
| Conditions | In vitro, [125I]RANTES binding, CCR5-expressing CHO cells |
Why This Matters
For researchers focused on HIV entry or inflammatory diseases, this compound offers a distinct chemical scaffold for exploring CCR5 antagonism compared to non-annotated or differently substituted analogs.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
- [2] Imamura, S., et al. (2004). CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. Journal of Medicinal Chemistry, 47(19), 4710-4715. View Source
